Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate
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Overview
Description
Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate: is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring substituted with a hydroxy and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the esterification of 4-hydroxy-3-methoxyphenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to yield the corresponding alcohols or phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and phenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups on the phenyl ring.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with molecular targets through its functional groups. The hydroxy group can participate in hydrogen bonding and redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways, particularly those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Tert-butyl 2-(4-hydroxyphenyl)acetate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 2-(3-methoxyphenyl)acetate: Lacks the hydroxy group, which may reduce its antioxidant potential.
Tert-butyl 2-(4-methoxyphenyl)acetate: Lacks the hydroxy group, similar to the previous compound, affecting its overall properties.
Uniqueness: Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination enhances its potential as an antioxidant and its versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18O4 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-12(15)8-9-5-6-10(14)11(7-9)16-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
JIJFVQZYQZRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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